molecular formula C8H8ClNO2 B2676202 5-Chloro-2-ethyl-pyridine-3-carboxylic acid CAS No. 1211541-20-6

5-Chloro-2-ethyl-pyridine-3-carboxylic acid

Cat. No.: B2676202
CAS No.: 1211541-20-6
M. Wt: 185.61
InChI Key: PTISKBHCXHEQMN-UHFFFAOYSA-N
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Description

“5-Chloro-2-ethyl-pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . Pyridinecarboxylic acids are a group of organic compounds which are monocarboxylic derivatives of pyridine .


Synthesis Analysis

The synthesis of such compounds often involves Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared and generally environmentally benign organoboron reagent .


Chemical Reactions Analysis

The chemical reactions of such compounds often involve nucleophilic attack, deprotonation, leaving group removal, and protonation . For example, acid anhydrides react with alcohols to form esters and with amines to form amides .

Scientific Research Applications

Esterification and Synthesis Processes

One of the notable applications of carboxylic acids, such as 5-Chloro-2-ethyl-pyridine-3-carboxylic acid, in scientific research involves their role in esterification processes. For example, the esterification of carboxylic acids by alcohols with 2-Chloro-1,3,5-trinitrobenzene as a condensing agent is a significant process. This method demonstrates how mixtures of carboxylic acids or their sodium salts and alcohols, when treated with 2-chloro-1,3,5-trinitrobenzene in the presence of pyridine under mild conditions, lead to the formation of the corresponding carboxylic esters. The yields and rates of ester formation vary depending on the types of acids and alcohols used, indicating the versatility and application potential of these compounds in synthetic chemistry (Takimoto et al., 1981).

Annulation and Compound Synthesis

Another application is seen in the field of organic synthesis, where compounds like this compound could be utilized in annulation reactions. An example of such an application is the expedient phosphine-catalyzed [4 + 2] annulation process, which leads to the synthesis of highly functionalized tetrahydropyridines. This method showcases the use of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon undergoing annulation with N-tosylimines in the presence of an organic phosphine catalyst, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high yields and complete regioselectivity (Zhu et al., 2003).

Extraction and Purification Techniques

In the context of extraction and purification techniques, the study on the extraction of pyridine-3-carboxylic acid using 1-dioctylphosphoryloctane with different diluents provides insight into how carboxylic acids can be efficiently separated from complex mixtures. This research is particularly relevant for the production of acids via enzymatic conversion or biosynthesis, highlighting the importance of carboxylic acids in various industrial applications, including the food, pharmaceutical, and biochemical industries (Kumar & Babu, 2009).

Properties

IUPAC Name

5-chloro-2-ethylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTISKBHCXHEQMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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